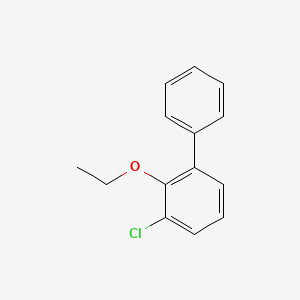

3-Chloro-2-ethoxy-1,1'-biphenyl

Description

3-Chloro-2-ethoxy-1,1'-biphenyl is a substituted biphenyl compound featuring a chlorine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 2-position of one phenyl ring. This structural configuration imparts distinct electronic and steric properties, making it valuable in synthetic chemistry, material science, and pharmaceutical intermediates. The ethoxy group enhances solubility in organic solvents compared to non-polar biphenyl derivatives, while the chlorine atom influences reactivity and intermolecular interactions .

Properties

Molecular Formula |

C14H13ClO |

|---|---|

Molecular Weight |

232.70 g/mol |

IUPAC Name |

1-chloro-2-ethoxy-3-phenylbenzene |

InChI |

InChI=1S/C14H13ClO/c1-2-16-14-12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |

InChI Key |

OTKUCULRIUQMPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxy-1,1’-biphenyl can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Direct Chlorination and Ethoxylation: Another approach involves the direct chlorination of biphenyl followed by ethoxylation.

Industrial Production Methods: Industrial production of 3-Chloro-2-ethoxy-1,1’-biphenyl often relies on scalable and cost-effective methods such as the Suzuki-Miyaura coupling. This method is favored due to its high yield and the availability of reagents .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Chloro-2-ethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the biphenyl core.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.

Industry:

Mechanism of Action

The mechanism by which 3-Chloro-2-ethoxy-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The chlorine and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to various substrates . The pathways involved often include electrophilic aromatic substitution and coordination to metal centers in catalytic processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituted biphenyls exhibit variations in melting/boiling points, solubility, and steric hindrance based on substituent type and position. Key comparisons include:

| Compound Name | Substituents | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| 3-Chloro-2-ethoxy-1,1'-biphenyl | Cl (3), -OCH₂CH₃ (2) | Not reported | ~300 (estimated) | ~1.1 (estimated) | Pharmaceuticals, MOF linkers |

| 2-Chlorobiphenyl (CAS 2051-60-7) | Cl (2) | 32–34 | 274 | 1.1499 | Intermediate, research |

| 3-Chloro-2-methyl-1,1'-biphenyl | Cl (3), -CH₃ (2) | Not reported | Not reported | Not reported | Pesticide intermediate (2MB3C) |

| 2-Bromo-3'-chloro-1,1'-biphenyl | Br (2), Cl (3') | Not reported | Not reported | Not reported | Polymers, dyes, pigments |

Key Observations :

- Polarity and Solubility : The ethoxy group in this compound increases polarity compared to methyl or halogen substituents, enhancing solubility in polar aprotic solvents .

- Thermal Stability : Higher boiling points are observed in ethoxy-substituted derivatives due to increased molecular weight and intermolecular interactions (e.g., estimated ~300°C vs. 274°C for 2-Chlorobiphenyl) .

Environmental and Toxicological Profiles

- This compound: Limited data, but biphenyl derivatives with halogen and alkoxy groups are often classified as persistent organic pollutants (POPs). Ethoxy groups may reduce volatility (semi-volatile organic compound, SVOC) compared to methyl derivatives .

- 2-Chlorobiphenyl : Classified as environmentally hazardous (H410: toxic to aquatic life with long-lasting effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.